Cas no 1196486-63-1 (4-Ethoxy-2-fluorophenol)

4-Ethoxy-2-fluorophenol 化学的及び物理的性質
名前と識別子
-
- 4-ethoxy-2-fluorophenol
- Phenol, 4-ethoxy-2-fluoro-
- 4-ethoxy-fluorophenol
- 4-ethoxy-2-fluoro-phenol
- 4-Ethoxy-2-fluorophenol
-
- インチ: 1S/C8H9FO2/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5,10H,2H2,1H3
- InChIKey: UPELHKMQMUKRQX-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C=CC(=C1)OCC)O
計算された属性
- せいみつぶんしりょう: 156.05865769g/mol
- どういたいしつりょう: 156.05865769g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 119
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5
- 疎水性パラメータ計算基準値(XlogP): 2
4-Ethoxy-2-fluorophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019147064-1g |
4-Ethoxy-2-fluorophenol |
1196486-63-1 | 95% | 1g |
$860.72 | 2023-09-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1759986-1g |
4-Ethoxy-2-fluorophenol |
1196486-63-1 | 95% | 1g |
¥6745.00 | 2024-08-09 |
4-Ethoxy-2-fluorophenol 関連文献
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
4-Ethoxy-2-fluorophenolに関する追加情報
Recent Advances in the Application of 4-Ethoxy-2-fluorophenol (CAS: 1196486-63-1) in Chemical Biology and Pharmaceutical Research
4-Ethoxy-2-fluorophenol (CAS: 1196486-63-1) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This phenolic derivative, characterized by its ethoxy and fluorine substituents, exhibits unique physicochemical properties that make it a valuable intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 4-Ethoxy-2-fluorophenol as a key building block in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized the compound's fluorine atom for strategic hydrogen bonding interactions with the target protein, while the ethoxy group contributed to improved pharmacokinetic properties. The resulting inhibitors showed promising activity against B-cell malignancies in preclinical models.
In the field of antimicrobial research, a team from the University of Cambridge reported in ACS Infectious Diseases (2024) the development of new quorum sensing inhibitors incorporating 4-Ethoxy-2-fluorophenol. The compound's structure was found to effectively disrupt bacterial communication systems in Pseudomonas aeruginosa, reducing virulence without exerting selective pressure for resistance development. This approach represents a potential paradigm shift in antibiotic development strategies.
Recent analytical advancements have also facilitated better characterization of 4-Ethoxy-2-fluorophenol. A 2024 paper in Analytical Chemistry described a novel LC-MS/MS method for quantifying the compound in complex biological matrices, achieving detection limits of 0.1 ng/mL. This methodological improvement has enabled more accurate pharmacokinetic studies of derivatives containing this structural motif.
The compound's safety profile has been the subject of recent toxicological investigations. A comprehensive study in Chemical Research in Toxicology (2023) evaluated the metabolic pathways of 4-Ethoxy-2-fluorophenol in human hepatocytes, identifying the major metabolites and potential reactive intermediates. These findings are crucial for guiding the design of safer derivatives and predicting drug-drug interactions in clinical applications.
Looking forward, the unique properties of 4-Ethoxy-2-fluorophenol continue to inspire innovative applications. Current research directions include its incorporation into PROTAC molecules for targeted protein degradation and its use as a fluorinated building block in PET tracer development. The compound's versatility and the growing understanding of its biological interactions suggest it will remain an important tool in medicinal chemistry for years to come.
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